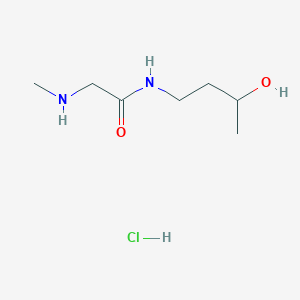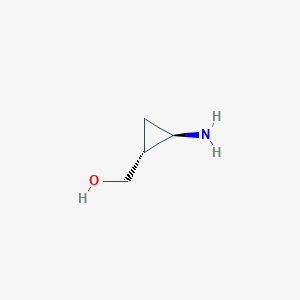
4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride
Vue d'ensemble
Description
“4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1269152-02-4 . It has a molecular weight of 306.23 and a molecular formula of C12H19Cl2N3O. The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O.2ClH/c14-13(15)11-3-1-10(2-4-11)9-16-7-5-12(17)6-8-16;;/h1-4,12,17H,5-9H2,(H3,14,15);2*1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.2 g/mol. It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Crystal Structure Analysis
The study by Revathi et al. (2015) on the crystal structure of the adduct comprising 4-hydroxypiperidin-1-yl and piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component demonstrates the compound's significance in structural chemistry. The crystal analysis reveals how intermolecular hydrogen bonds contribute to the formation of chains extending along the c-axis direction, emphasizing the compound's utility in understanding molecular interactions and structure-function relationships in materials science (Revathi et al., 2015).
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride have been widely studied, highlighting the compound's role in synthetic chemistry. For example, Andavan et al. (2005) explored the synthesis and characterization of a phenylene bis(N-heterocyclic carbene) and its di-Rh complex, showcasing the potential of related compounds in catalysis and organometallic chemistry. These studies underscore the versatility and applicability of these compounds in developing new chemical reactions and materials (Andavan et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
The interaction between the compound and its target(s) leads to various changes within the cell. While we lack direct evidence for this specific compound, let’s draw insights from similar pyrimidine derivatives. These compounds often interfere with critical cellular processes, such as DNA replication, transcription, and protein synthesis . It’s plausible that “4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride” follows a similar pattern.
Biochemical Pathways
The affected pathways downstream of the compound’s action are essential to comprehend its overall impact. Unfortunately, detailed studies on this compound’s specific pathways are scarce. Pyrimidine derivatives, in general, may influence signaling pathways related to cell growth, apoptosis, and immune response .
Pharmacokinetics
Understanding the compound’s pharmacokinetic properties sheds light on its behavior within the bodyConsidering its hydrophilic nature (due to the piperidine and carboximidamide groups), we can infer that it may undergo renal excretion .
Result of Action
At the molecular and cellular levels, the compound’s effects likely involve altered gene expression, protein function, and cell cycle regulation. Again, we rely on general knowledge from related pyrimidine derivatives. These effects could impact tumor cell growth, migration, and survival .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability. Factors like pH, temperature, and co-administered drugs can influence the compound’s action. For instance, maintaining physiological pH ensures optimal solubility and bioavailability .
Analyse Biochimique
Biochemical Properties
4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic flux, impacting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, inhibiting or activating their function, which in turn affects biochemical pathways. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and metabolic state. Understanding these temporal effects is essential for its application in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for predicting the compound’s effects on cellular function .
Propriétés
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15;;/h1-4,11,16H,5-8H2,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKVUELMZXUBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)




![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)







![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
